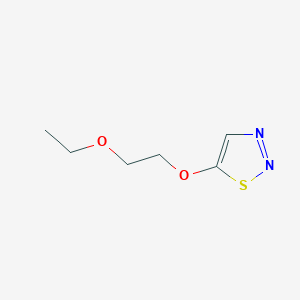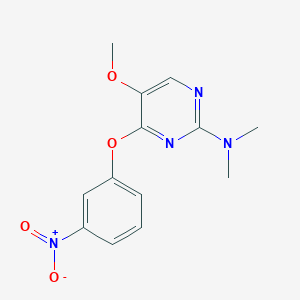![molecular formula C15H12F3NO3 B3134882 Methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate CAS No. 400084-63-1](/img/structure/B3134882.png)
Methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate
Vue d'ensemble
Description
“Methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate” is a chemical compound that contains a trifluoromethyl group . Trifluoromethyl-containing compounds are known to exhibit numerous pharmacological activities and are often used in the development of new drugs .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, a trifluoromethyl group, and a benzyl group . The trifluoromethyl group is a common feature in many FDA-approved drugs .Applications De Recherche Scientifique
Antimicrobial Activity
Methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate has demonstrated promising antimicrobial effects. Researchers have explored its potential as an antibacterial and antifungal agent. In vitro studies indicate inhibition of bacterial growth, making it a candidate for novel antimicrobial therapies .
Synthetic Methodology: Biginelli Reaction
The compound serves as a key intermediate in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines via the Biginelli reaction. This green and efficient process involves the use of methyl arenes as aldehyde surrogates, in situ urea generation, and eco-friendly lactic acid as a catalyst. The resulting tetrahydropyrimidines find applications in drug discovery and agrochemicals .
Fluorine-Containing Drug Development
Given its trifluoromethyl (CF₃) group, Methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate aligns with the trend of fluorine-containing compounds in pharmaceuticals. Fluorinated molecules often exhibit enhanced bioavailability, metabolic stability, and receptor binding affinity. Researchers explore its potential as a scaffold for drug design .
Suzuki–Miyaura Coupling Reagent
The compound’s trifluoromethyl group makes it suitable for Suzuki–Miyaura cross-coupling reactions. These reactions allow the construction of carbon–carbon bonds, crucial for drug synthesis. Researchers have employed this compound as an organoboron reagent in palladium-catalyzed coupling reactions. Its mild conditions and functional group tolerance make it valuable in synthetic chemistry .
Fungicidal Properties
Studies have investigated the fungicidal activity of related compounds. While not directly attributed to Methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate, derivatives with similar structural features have shown promising effects against fungal pathogens. Further exploration may reveal its potential as an antifungal agent .
Imidazole Derivatives and Therapeutic Potential
Methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate derivatives containing imidazole moieties have been studied for their therapeutic effects. Notably, some derivatives exhibited good antimicrobial potential, suggesting a broader scope for drug development .
Orientations Futures
Trifluoromethyl-containing compounds, such as “Methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate”, continue to be of interest in the field of drug development due to their pharmacological activities . Future research may focus on exploring the potential applications of these compounds in treating various diseases and disorders .
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s worth noting that the trifluoromethyl group in the compound can significantly impact its chemical reactivity, physico-chemical behavior, and biological activity .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The trifluoromethyl group in the compound can influence its pharmacokinetic properties, including its bioavailability .
Result of Action
Compounds with similar structures have been known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Propriétés
IUPAC Name |
methyl 2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-22-14(21)12-3-2-8-19(13(12)20)9-10-4-6-11(7-5-10)15(16,17)18/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWLAOBKGUSTHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN(C1=O)CC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[(4-{[(dimethylamino)carbonyl]oxy}-5-methoxy-2-pyrimidinyl)sulfanyl]acetate](/img/structure/B3134827.png)





![4-fluoro-N-[4-(2,2,2-trifluoroacetyl)phenyl]benzenesulfonamide](/img/structure/B3134854.png)

![2-{[3-(Trifluoromethyl)benzyl]amino}-5-pyrimidinecarbonitrile](/img/structure/B3134862.png)
![2-[(4-Methoxybenzyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B3134870.png)
![2-propynyl N-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}carbamate](/img/structure/B3134884.png)
![3-pyridinyl N-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}carbamate](/img/structure/B3134890.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B3134909.png)